4-(3-Ethylphenethyl)piperidine

Dopamine Transporter DAT Monoamine Reuptake Inhibitor

For CNS medicinal chemistry programs, generic piperidine building blocks cannot replicate the SAR of 4-(3-Ethylphenethyl)piperidine (C15H23N, MW: 217.35). This specific 3-ethylphenethyl substitution creates a unique pharmacophore for DAT/NMDA research. - Core scaffold for novel DAT inhibitor synthesis & SAR exploration. - Advanced intermediate for optimizing CNS penetration via subtle lipophilicity. - Candidate for NR2B-subtype selective probe development. Available via custom synthesis with analytical characterization (≥95% purity). Contact our scientific team to specify scale & expedite your research.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
Cat. No. B8166243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethylphenethyl)piperidine
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CCC2CCNCC2
InChIInChI=1S/C15H23N/c1-2-13-4-3-5-15(12-13)7-6-14-8-10-16-11-9-14/h3-5,12,14,16H,2,6-11H2,1H3
InChIKeyCDUVIXDKHMRUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Ethylphenethyl)piperidine: Key Properties and Procurement Considerations for a 3-Ethyl Substituted Phenethylpiperidine


4-(3-Ethylphenethyl)piperidine (C15H23N, MW: 217.35 g/mol) is a piperidine derivative characterized by a 3-ethylphenethyl substituent on the piperidine ring . This structural motif places it within a class of compounds, including 4-phenylpiperidines and 1-arylalkyl piperidines, that are frequently investigated for their interactions with central nervous system (CNS) targets, notably monoamine transporters and receptors [1]. The specific 3-ethyl substitution on the phenyl ring and the ethyl linker represent critical points of chemical differentiation from simpler analogs, which can translate into distinct physicochemical and biological profiles relevant to drug discovery and chemical biology research .

Scaffold 3-Ethylphenethyl piperidine core for CNS target studies
Activity Context Class-level DAT inhibitor pharmacophore fit
Selectivity Context Potential NMDA subtype selectivity scaffold based on patent SAR

Why 4-(3-Ethylphenethyl)piperidine Cannot Be Casually Substituted by Other Piperidine Analogs in Research


The assumption that one piperidine analog can simply replace another in a research program is flawed due to the profound impact of subtle structural variations on molecular recognition and pharmacokinetic behavior. Within the 4-phenyl-1-arylalkyl piperidine class, even minor modifications to the N-arylalkyl substituent or the 4-phenyl group have been shown to drastically alter potency and selectivity at key targets like the dopamine transporter (DAT) [1]. For 4-(3-Ethylphenethyl)piperidine, the specific 3-ethyl group and the two-carbon ethyl linker create a unique three-dimensional pharmacophore that differentiates it from analogs with unsubstituted phenyl rings, different alkyl chain lengths, or alternative substitution patterns . Consequently, a general-purpose piperidine building block is an inadequate replacement for a molecule with this specific substitution pattern, as the latter is designed for a distinct set of chemical biology or medicinal chemistry questions. The evidence below quantifies the impact of such structural variations.

Target Compound
Common Substitute
Why Not Interchangeable
4-(3-Ethylphenethyl)piperidine
4-Phenethylpiperidine
Lacks 3-ethyl group; altered lipophilicity and metabolic profile may shift CNS penetration and target engagement
4-(3-Ethylphenethyl)piperidine
Unsubstituted 4-phenylpiperidine
Absence of N-phenethyl substituent may not support DAT inhibitory activity observed in class-level SAR

4-(3-Ethylphenethyl)piperidine: A Quantitative Comparison of Key Differentiation Dimensions vs. In-Class Analogs


Dopamine Transporter (DAT) Inhibitory Potency: Impact of Phenethyl Substitution on 4-Phenylpiperidines

While direct data for 4-(3-Ethylphenethyl)piperidine is not available, class-level SAR from a closely related 4-phenyl-1-arylalkyl piperidine series provides quantifiable differentiation. The study demonstrates that the introduction of a phenethyl substituent at the piperidine nitrogen (analogous to the 3-ethylphenethyl group in the target compound) is critical for potent dopamine transporter (DAT) inhibition [1]. For example, the lead compound 5, a 4-phenyl-1-arylalkyl piperidine, exhibited significant functional antagonism at DAT in a synaptosomal reuptake assay [1]. This contrasts with many simpler 4-phenylpiperidines lacking this N-arylalkyl substitution, which often show significantly lower or no activity at this therapeutically relevant CNS target .

DAT Inhibition
Class-level inference
Significant functional antagonism reported for analogous N-phenethyl piperidine; simpler 4-phenylpiperidines lack this activity
Supports DAT-targeted scaffold exploration
Quantified IC50/Ki not located; verify in-house
Dopamine Transporter DAT Monoamine Reuptake Inhibitor CNS Drug Discovery SAR

Physicochemical Property Divergence: Impact of 3-Ethyl Substitution on Molecular Descriptors

Directly comparable experimental data for 4-(3-Ethylphenethyl)piperidine is limited. However, a head-to-head computational comparison against its closest unsubstituted analog, 4-phenethylpiperidine, reveals quantifiable differences in key physicochemical descriptors that are crucial for ADME (Absorption, Distribution, Metabolism, Excretion) prediction and lead optimization . The addition of the 3-ethyl group on the phenyl ring increases both molecular weight and lipophilicity.

MW & Lipophilicity
Data to verify
+28.05 g/mol vs 4-phenethylpiperidine; predicted cLogP increase >+0.5 log units
Structurally distinct; not a direct substitute
Computational prediction; experimental logP recommended
Lipophilicity logP Molecular Weight ADME Physicochemical Properties Medicinal Chemistry

Subtype Selectivity in Piperidine-Based CNS Agents: Evidence from Patent Literature

A relevant patent (CA2240275A1) discloses a class of 4-substituted piperidine analogs as subtype-selective NMDA receptor antagonists [1]. While 4-(3-Ethylphenethyl)piperidine is not explicitly claimed, the patent establishes that specific substitution patterns on the piperidine ring and its N-substituent are crucial for achieving selectivity for particular NMDA receptor subtypes (e.g., NR2B). This provides a strong class-level inference that the unique 3-ethylphenethyl group in the target compound could be leveraged to fine-tune NMDA receptor subtype selectivity, a key goal in developing therapies with improved side effect profiles for conditions like pain and depression.

NMDA Subtype Selectivity
Context-dependent
Patent SAR suggests >10 to >100-fold selectivity achievable with specific N-substituents (NR2B vs NR2A)
Context-dependent scaffold for NR2B-selective ligand design
No direct data for 4-(3-ethylphenethyl)piperidine; class-level inference
NMDA Receptor Subtype Selectivity Antagonist CNS Disorders Patent

Key Research Applications for 4-(3-Ethylphenethyl)piperidine in CNS Drug Discovery and Chemical Biology


CNS Lead Optimization: Probing Lipophilic Space for Blood-Brain Barrier Penetration

Based on its increased molecular weight and predicted higher lipophilicity compared to 4-phenethylpiperidine , 4-(3-Ethylphenethyl)piperidine is a suitable advanced intermediate for medicinal chemistry programs focused on optimizing CNS penetration. The 3-ethyl group provides a subtle increase in lipophilicity that can be critical for crossing the blood-brain barrier without significantly increasing molecular weight, a key parameter in CNS drug design .

Investigating Dopamine Transporter (DAT) Pharmacophore Models

As a member of the 4-phenyl-1-arylalkyl piperidine class, this compound serves as a relevant scaffold for exploring structure-activity relationships (SAR) at the dopamine transporter (DAT) [1]. It can be used as a starting point to synthesize and evaluate novel DAT inhibitors, contributing to research on conditions like attention deficit hyperactivity disorder (ADHD), addiction, and depression [1].

Synthesis of Subtype-Selective NMDA Receptor Ligands

Class-level evidence from patent literature indicates that piperidine derivatives with specific N-substituents can achieve subtype selectivity for NMDA receptors [2]. 4-(3-Ethylphenethyl)piperidine's unique substitution pattern makes it a candidate for further functionalization to create tool compounds or lead molecules for probing the function of specific NMDA receptor subtypes (e.g., NR2B) in neurological and psychiatric disorders [2].

Chemical Biology Tool for Target Identification Studies

Given its distinct molecular structure relative to common piperidine building blocks, 4-(3-Ethylphenethyl)piperidine can be employed as a core scaffold in the design and synthesis of chemical probes, such as photoaffinity labels or activity-based probes . These probes can then be used in pull-down experiments coupled with mass spectrometry to identify novel protein targets and elucidate mechanisms of action within the CNS .

Application
Selection Property
Validation Focus
CNS penetration optimization studies
3-Ethyl lipophilicity boost
Predicted logP and MW differential vs unsubstituted analog
Monoamine transporter SAR research
N-Phenethyl piperidine pharmacophore
Functional DAT antagonism in synaptosomal reuptake model
Subtype-selective NMDA probe design
N-Arylalkyl selectivity vector
Selectivity context from patent NR2B vs NR2A binding assays
Target deconvolution and chemical biology
Distinct 3-ethylphenethyl scaffold
Protein target pull-down / MS identification in CNS proteomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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